molecular formula C5H10ClF2NO B13340189 (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride

(3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B13340189
M. Wt: 173.59 g/mol
InChI Key: JJSLCSJUVCKQJP-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluoromethyl group to a methyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Methyl derivatives.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

    Therapeutic Agents: Potential therapeutic applications due to its biological activity.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

  • (3S,5S)-5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride
  • (3S,5S)-5-(Methyl)pyrrolidin-3-ol hydrochloride
  • (3S,5S)-5-(Chloromethyl)pyrrolidin-3-ol hydrochloride

Uniqueness:

  • Difluoromethyl Group: The presence of the difluoromethyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.
  • Hydroxyl Group: The hydroxyl group adds to its reactivity and potential applications in various fields.

Properties

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

(3S,5S)-5-(difluoromethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-1-3(9)2-8-4;/h3-5,8-9H,1-2H2;1H/t3-,4-;/m0./s1

InChI Key

JJSLCSJUVCKQJP-MMALYQPHSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(F)F)O.Cl

Canonical SMILES

C1C(CNC1C(F)F)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.